3-chloro-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide
Description
3-Chloro-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a 3-chloro substitution on the benzene ring and a tetrazole moiety functionalized with a cyclohexyl group via a methyl linker.
The synthesis of such compounds typically involves nucleophilic substitution reactions between sulfonyl chlorides and amine precursors under basic conditions, as exemplified by related derivatives (e.g., K₂CO₃-mediated reactions in ) . Characterization employs spectroscopic techniques (IR, NMR, MS) and crystallographic tools like SHELX for structural validation .
Properties
IUPAC Name |
3-chloro-N-[(1-cyclohexyltetrazol-5-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN5O2S/c15-11-5-4-8-13(9-11)23(21,22)16-10-14-17-18-19-20(14)12-6-2-1-3-7-12/h4-5,8-9,12,16H,1-3,6-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVVJZOWPYIIDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)CNS(=O)(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Ugi-azide four-component reaction, which involves an aldehyde, an amine, an isocyanide, and trimethylsilyl azide (TMSN3) in water as a solvent . This reaction is catalyzed by tetradecyltrimethylammonium bromide (TTAB) and provides a hydrophobic micellar reaction site, leading to good yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of eco-friendly solvents and catalysts is often preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can produce a wide range of substituted benzenesulfonamides .
Scientific Research Applications
3-chloro-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition and receptor binding.
Medicine: It may have applications in drug development, particularly as an antimicrobial or anti-inflammatory agent.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-chloro-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects on Melting Points : Compound 5h , with additional fluorine and prop-2-ynyloxy groups, exhibits the highest melting point (210°C), likely due to enhanced crystallinity from polar substituents and steric bulk . The target compound, lacking these groups, may have a lower melting point.
- Synthetic Yields : Yields for tetrazole derivatives range from 70–89%, influenced by steric hindrance and reactivity of precursors. The target compound’s synthesis would likely follow similar trends.
Benzenesulfonamide Derivatives with Varied Pharmacophores
Table 2: Comparison with Piperidine-Linked Sulfonamides
Key Observations :
- Substituent Position and Physicochemical Properties : Compound 15 (3-Cl) is obtained in higher yield (83%) than 16 (5-Cl, 2-F; 67%), suggesting that meta-chloro substitution may favor reaction efficiency over ortho-fluoro substitution .
- State and Solubility : Both compounds are oils, indicating lower crystallinity compared to tetrazole derivatives (Table 1), likely due to flexible piperidine linkers.
Biological Activity
3-chloro-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide (CAS Number: 921084-41-5) is a synthetic compound notable for its potential biological activities, particularly in medicinal chemistry. Its molecular formula is with a molecular weight of approximately 355.8 g/mol. The compound features a unique structure that includes a chloro group and a tetrazole moiety, which are often associated with various pharmacological effects.
Biological Activity
The biological activity of this compound is primarily attributed to the tetrazole ring, which has been linked to diverse pharmacological properties. Compounds containing tetrazole rings have been studied for their interactions with various biological targets, including receptors and enzymes involved in disease pathways.
Potential Therapeutic Applications:
- Cancer Treatment: Similar tetrazole derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis. For instance, studies on related compounds indicate potential anticancer activities through mechanisms such as cell cycle arrest and modulation of apoptotic pathways .
- Cardiovascular Health: The compound may exhibit effects on cardiovascular targets, potentially influencing pathways associated with hypertension and heart disease.
Research indicates that the tetrazole moiety can enhance binding affinity to biological targets, making it effective against specific receptors or enzymes. Techniques such as surface plasmon resonance and fluorescence polarization are typically employed to study these interactions. Initial data suggest that modifications in the tetrazole structure can significantly influence the compound's efficacy and binding properties .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:
| Study | Findings | Biological Activity |
|---|---|---|
| Study A | Identified as a potent inhibitor of tubulin polymerization | Induces G2/M cell cycle arrest |
| Study B | Docking simulations revealed interactions with EGFR | Potential anticancer target |
| Study C | Inhibition of TNF-alpha release in inflammatory models | Anti-inflammatory properties |
In one case study involving similar tetrazole derivatives, compounds demonstrated significant cytotoxicity against various cancer cell lines, including non-small cell lung cancer and colon cancer cells. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors, suggesting a robust mechanism for inducing apoptosis in malignant cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
